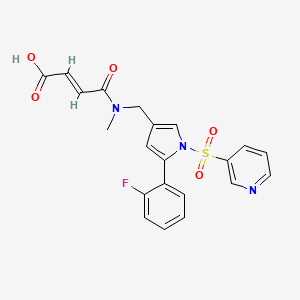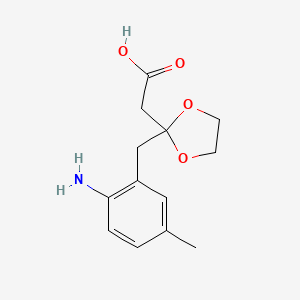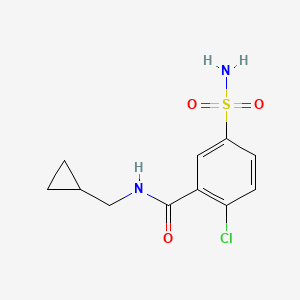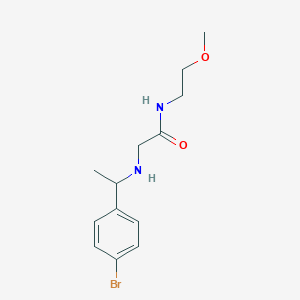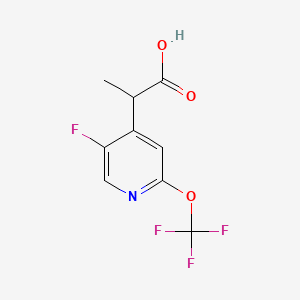![molecular formula C17H14O4 B14899096 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a benzoic acid moiety on the other, connected by a propenone linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used for substitution reactions.
Major Products
Oxidation: 4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid can be oxidized to form 4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid quinone.
Reduction: Reduction can yield 4-(3-(4-Methoxyphenyl)-3-hydroxyprop-1-en-1-yl)benzoic acid.
Substitution: Substitution reactions can produce derivatives such as 4-(3-(4-Bromomethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid.
科学研究应用
Chemistry
In chemistry, (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and polymers.
Biology
Biologically, this compound exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer drug development. It has been shown to inhibit the growth of breast cancer cells through the inhibition of estrogen receptor alpha (ERα) .
Medicine
In medicine, (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is being investigated for its anti-inflammatory and antioxidant properties
Industry
Industrially, this compound is used in the production of dyes, pigments, and other organic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
作用机制
The mechanism of action of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, it inhibits the estrogen receptor alpha (ERα), leading to reduced cell proliferation and induction of apoptosis. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, known for its wide range of biological activities.
4-Methoxychalcone: Similar in structure but lacks the benzoic acid moiety.
4-Hydroxychalcone: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a benzoic acid moiety, which confer distinct chemical and biological properties. Its ability to inhibit estrogen receptor alpha (ERα) and its potential as an anticancer agent set it apart from other chalcone derivatives.
属性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-15-9-7-13(8-10-15)16(18)11-4-12-2-5-14(6-3-12)17(19)20/h2-11H,1H3,(H,19,20)/b11-4+ |
InChI 键 |
GQUJUYRCDKOOAM-NYYWCZLTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



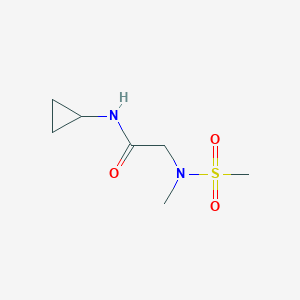

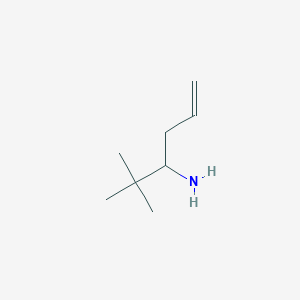
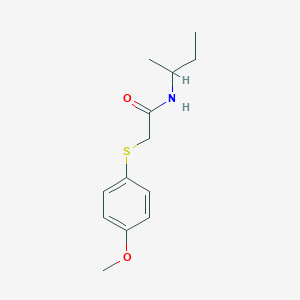
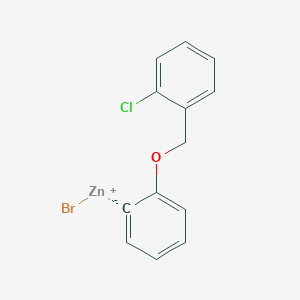
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
